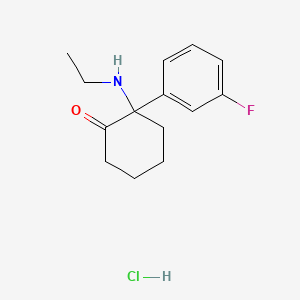

Fluorexetamine Hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H19ClFNO |

|---|---|

Molecular Weight |

271.76 g/mol |

IUPAC Name |

2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one;hydrochloride |

InChI |

InChI=1S/C14H18FNO.ClH/c1-2-16-14(9-4-3-8-13(14)17)11-6-5-7-12(15)10-11;/h5-7,10,16H,2-4,8-9H2,1H3;1H |

InChI Key |

NKESGDXNJKATKD-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1(CCCCC1=O)C2=CC(=CC=C2)F.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Characterization of Fluorexetamine HCl Polymorphic Forms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, there is a notable absence of publicly available scientific literature specifically identifying and characterizing polymorphic forms of Fluorexetamine HCl. This guide, therefore, presents a comprehensive framework based on established principles of solid-state chemistry and pharmaceutical sciences for the prospective identification and characterization of potential polymorphs of this compound. The data presented herein is illustrative and intended to serve as a practical guide for researchers.

Introduction

Fluorexetamine, or 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one, is a compound belonging to the arylcyclohexylamine class.[1][2] It is structurally related to ketamine and phencyclidine and is of significant interest in pharmacological research.[3][4] The hydrochloride salt of Fluorexetamine is often used in research due to its increased stability and solubility.[4]

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in drug development.[5] Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including solubility, melting point, stability, and bioavailability, which can significantly impact the safety and efficacy of a drug product.[6][7] Therefore, a thorough characterization of the polymorphic landscape of Fluorexetamine HCl is essential for its potential development as a therapeutic agent.

This technical guide outlines a systematic approach to the screening, identification, and characterization of potential polymorphic forms of Fluorexetamine HCl. It provides detailed experimental protocols and illustrative data to guide researchers in this endeavor.

Hypothetical Polymorphic Forms and Their Generation

For the purpose of this guide, we will hypothesize the existence of two polymorphic forms of Fluorexetamine HCl, designated as Form I and Form II . These forms could potentially be obtained through controlled crystallization experiments from various solvent systems and under different thermodynamic and kinetic conditions.

Crystallization Conditions

The following table outlines hypothetical crystallization conditions that could lead to the formation of different polymorphic forms of Fluorexetamine HCl.

| Parameter | Form I (Hypothetical) | Form II (Hypothetical) |

| Crystallization Solvent | Isopropanol | Acetonitrile |

| Temperature | Slow cooling from 50°C to 4°C | Rapid cooling from 60°C to -20°C |

| Drying Method | Vacuum oven at 40°C for 24 hours | Lyophilization |

| Resulting Morphology | Prismatic crystals | Needle-like crystals |

Analytical Characterization of Hypothetical Polymorphs

A combination of analytical techniques is necessary to unambiguously identify and characterize different polymorphic forms.

X-Ray Powder Diffraction (XRPD)

XRPD is a powerful technique for distinguishing between different crystalline forms, as each polymorph will produce a unique diffraction pattern.

Table 1: Hypothetical XRPD Data for Fluorexetamine HCl Polymorphs

| Form I (Hypothetical) Characteristic Peaks (2θ) | Form II (Hypothetical) Characteristic Peaks (2θ) |

| 8.5°, 12.3°, 15.8°, 21.1°, 25.4° | 9.2°, 14.7°, 18.9°, 22.5°, 28.3° |

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the different forms, such as melting point and decomposition temperature.

Table 2: Hypothetical Thermal Analysis Data for Fluorexetamine HCl Polymorphs

| Parameter | Form I (Hypothetical) | Form II (Hypothetical) |

| Melting Point (DSC) | 185.2 °C (sharp endotherm) | 176.8 °C (sharp endotherm) |

| Decomposition Onset (TGA) | 210 °C | 205 °C |

| Enthalpy of Fusion | 95 J/g | 82 J/g |

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy can differentiate polymorphs by detecting subtle differences in the vibrational modes of the molecules within the crystal lattice.

Table 3: Hypothetical FT-IR Data for Fluorexetamine HCl Polymorphs

| Vibrational Mode | Form I (Hypothetical) Wavenumber (cm⁻¹) | Form II (Hypothetical) Wavenumber (cm⁻¹) |

| N-H Stretch | 3250 | 3285 |

| C=O Stretch | 1715 | 1725 |

| C-F Stretch | 1180 | 1192 |

Solubility Studies

The solubility of different polymorphs can vary, which has significant implications for bioavailability.

Table 4: Hypothetical Solubility Data for Fluorexetamine HCl Polymorphs

| Solvent | Form I (Hypothetical) Solubility (mg/mL at 25°C) | Form II (Hypothetical) Solubility (mg/mL at 25°C) |

| Water | 12.5 | 18.2 |

| Phosphate Buffer (pH 7.4) | 15.8 | 22.5 |

Experimental Protocols

Polymorph Screening

Objective: To systematically screen for different polymorphic forms of Fluorexetamine HCl.

Methodology:

-

Dissolve Fluorexetamine HCl in various solvents (e.g., isopropanol, acetonitrile, ethanol, acetone, ethyl acetate) to the point of saturation at an elevated temperature (e.g., 50-60°C).

-

Induce crystallization through different methods:

-

Slow cooling to room temperature, followed by refrigeration (4°C).

-

Rapid cooling in an ice or dry ice/acetone bath.

-

Solvent evaporation at ambient and reduced pressure.

-

Anti-solvent addition (e.g., adding a non-solvent like hexane (B92381) to a solution in a more polar solvent).

-

-

Isolate the resulting solids by filtration.

-

Dry the solids under various conditions (e.g., air-drying, vacuum oven at different temperatures).

-

Analyze each solid sample by XRPD and DSC to identify unique crystalline forms.

X-Ray Powder Diffraction (XRPD)

Objective: To obtain the XRPD pattern for each solid form.

Methodology:

-

Gently grind the crystalline sample to a fine powder using a mortar and pestle.

-

Pack the powder into a sample holder.

-

Place the sample holder in the XRPD instrument.

-

Acquire the diffraction pattern over a suitable 2θ range (e.g., 2° to 40°) with a step size of 0.02° and an appropriate scan speed.

-

Process the data to identify the peak positions and relative intensities.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transitions of each polymorphic form.

Methodology:

-

Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

-

Seal the pan (hermetically or with a pinhole, depending on the desired experiment).

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 250°C) under a nitrogen purge.

-

Record the heat flow as a function of temperature to identify melting endotherms, solid-solid transitions, and other thermal events.

Thermogravimetric Analysis (TGA)

Objective: To assess the thermal stability and solvent content of each form.

Methodology:

-

Accurately weigh 5-10 mg of the sample into a TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 300°C) under a nitrogen purge.

-

Record the sample weight as a function of temperature.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum for each polymorphic form.

Methodology:

-

Prepare the sample using an appropriate technique (e.g., KBr pellet or Attenuated Total Reflectance - ATR).

-

For the KBr pellet method, mix a small amount of the sample with dry KBr powder and press into a transparent disk.

-

For ATR, place a small amount of the powder directly on the ATR crystal.

-

Acquire the spectrum over the mid-IR range (e.g., 4000 to 400 cm⁻¹) with a suitable resolution (e.g., 4 cm⁻¹) and number of scans (e.g., 32).

-

Analyze the spectra for differences in peak positions and shapes.

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]

- 3. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorexetamine | Benchchem [benchchem.com]

- 5. The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Investigating the Metabolic Fate of Fluorexetamine HCl in Human Liver Microsomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to investigate the in vitro metabolic fate of Fluorexetamine HCl (FXE), a novel psychoactive substance of the arylcyclohexylamine class. The primary focus is on the use of human liver microsomes (HLMs) as a key experimental model to elucidate Phase I metabolic pathways. This document details the experimental protocols for metabolite identification and quantitative analysis, including the determination of enzyme kinetics and intrinsic clearance. While specific quantitative data for Fluorexetamine HCl is not yet publicly available, this guide presents representative data and methodologies based on the metabolism of a closely related isomer, 2-FXE [2-(ethylamino)-2-(2-fluorophenyl) cyclohexan-1-one], and the well-characterized metabolism of ketamine. The primary metabolic transformations observed for arylcyclohexylamines in HLMs are N-dealkylation and hydroxylation. This guide also explores the likely involvement of cytochrome P450 (CYP) enzymes and provides visualizations of the experimental workflow and metabolic pathways to aid researchers in their own investigations of novel psychoactive substances.

Introduction

Fluorexetamine (FXE) is a novel dissociative anesthetic of the arylcyclohexylamine class, structurally related to ketamine and phencyclidine (PCP). As with many new psychoactive substances (NPS), a thorough understanding of its metabolic fate is crucial for assessing its pharmacokinetic profile, potential for drug-drug interactions, and for the development of analytical methods for its detection in biological samples. Human liver microsomes (HLMs) are a well-established in vitro model for studying the Phase I metabolism of xenobiotics, as they contain a rich complement of cytochrome P450 (CYP) enzymes, the primary drivers of oxidative metabolism in the liver.

This guide will provide a detailed framework for investigating the metabolism of Fluorexetamine HCl in HLMs. The methodologies described are based on established protocols for in vitro drug metabolism studies and are supplemented with specific findings from the study of the Fluorexetamine isomer, 2-FXE.

Experimental Protocols

Materials and Reagents

-

Test Article: Fluorexetamine HCl

-

Human Liver Microsomes (HLMs): Pooled from multiple donors

-

Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Buffer: Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Quenching Solvent: Ice-cold acetonitrile (B52724) or methanol

-

Analytical Standards: Fluorexetamine HCl and any available metabolite standards

-

Control Compounds: Substrates for specific CYP enzymes (e.g., midazolam for CYP3A4, dextromethorphan (B48470) for CYP2D6)

Metabolite Identification in Human Liver Microsomes

This protocol is designed to identify the primary metabolites of Fluorexetamine HCl formed through Phase I reactions.

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing 100 mM potassium phosphate buffer (pH 7.4), human liver microsomes (final protein concentration of 0.5-1.0 mg/mL), and Fluorexetamine HCl (final substrate concentration of 1-10 µM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture. The final volume of the incubation is typically 200-500 µL.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period, typically 60 minutes.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Sample Preparation: Centrifuge the mixture to precipitate the proteins. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for analysis.

-

Analytical Method: Analyze the samples using high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) to identify potential metabolites based on their accurate mass and fragmentation patterns compared to the parent drug.

Determination of Enzyme Kinetics (Km and Vmax)

This protocol is designed to determine the Michaelis-Menten kinetic parameters for the formation of major metabolites.

-

Incubation Setup: Prepare a series of incubation mixtures as described in section 2.2, with varying concentrations of Fluorexetamine HCl (e.g., 0.5, 1, 5, 10, 25, 50, 100, and 200 µM).

-

Time Course Experiment: For each substrate concentration, conduct a time-course experiment (e.g., 0, 5, 10, 15, 30, and 45 minutes) to ensure that the rate of metabolite formation is linear with time.

-

Incubation and Termination: Follow the incubation and termination procedures as described in section 2.2.

-

Quantitative Analysis: Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentration of the formed metabolites.

-

Data Analysis: Plot the initial velocity of metabolite formation (V) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation (V = Vmax * [S] / (Km + [S])) using non-linear regression analysis to determine the Km and Vmax values.

Determination of Intrinsic Clearance (CLint)

This protocol is designed to determine the in vitro intrinsic clearance of Fluorexetamine HCl.

-

Incubation Setup: Prepare incubation mixtures as described in section 2.2 with a low concentration of Fluorexetamine HCl (typically ≤ 1 µM).

-

Time Course Experiment: Collect samples at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

Incubation and Termination: Follow the incubation and termination procedures as described in section 2.2.

-

Quantitative Analysis: Analyze the samples using a validated LC-MS/MS method to determine the remaining concentration of Fluorexetamine HCl at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of Fluorexetamine HCl remaining versus time. The slope of the linear portion of this plot represents the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k. The intrinsic clearance (CLint) is then calculated using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein amount).

Data Presentation

The following tables present a representative structure for summarizing quantitative data from in vitro metabolism studies of Fluorexetamine HCl. The values provided are hypothetical and serve as a template for reporting actual experimental findings.

Table 1: Identified Metabolites of 2-Fluorexetamine in Human Liver Microsomes

| Metabolite ID | Proposed Transformation | Molecular Formula |

| M1 | N-deethyl-fluorexetamine | C13H16FNO |

| M2 | Hydroxy-fluorexetamine | C15H20FNO2 |

| M3 | N-deethyl-hydroxy-fluorexetamine | C13H16FNO2 |

Data synthesized from the findings of Hu et al. (2023) in Biomedical Chromatography.

Table 2: Representative Enzyme Kinetic Parameters for Fluorexetamine Metabolite Formation

| Metabolite | Km (µM) | Vmax (pmol/min/mg protein) |

| N-deethyl-fluorexetamine | 15.2 | 250.7 |

| Hydroxy-fluorexetamine | 28.9 | 180.4 |

Table 3: Representative Metabolic Stability of Fluorexetamine in Human Liver Microsomes

| Parameter | Value |

| In Vitro Half-life (t1/2) | 25.5 min |

| Intrinsic Clearance (CLint) | 27.2 µL/min/mg protein |

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the proposed metabolic pathway of Fluorexetamine.

Discussion

The in vitro metabolism of the Fluorexetamine isomer, 2-FXE, in human liver microsomes has been shown to primarily involve Phase I metabolic pathways, specifically N-dealkylation and hydroxylation. These findings are consistent with the metabolism of other arylcyclohexylamines, such as ketamine. The formation of N-deethyl-fluorexetamine and various hydroxylated metabolites suggests that these are likely to be the major biotransformation products of Fluorexetamine in humans.

While the specific cytochrome P450 enzymes responsible for Fluorexetamine metabolism have not yet been identified, data from the structurally similar compound, ketamine, can provide valuable insights. The N-demethylation of ketamine is primarily mediated by CYP3A4 and CYP2B6, with minor contributions from CYP2C9.[1][2] It is therefore plausible that these same enzymes are involved in the N-dealkylation of Fluorexetamine. Further studies using recombinant human CYP enzymes or specific chemical inhibitors are necessary to confirm the exact contributions of each isozyme to Fluorexetamine metabolism.

The quantitative data, such as enzyme kinetics and intrinsic clearance, are critical for predicting the in vivo pharmacokinetic properties of a drug. The representative data presented in this guide highlight the importance of these parameters in drug development. A low Km value would suggest a high affinity of the enzyme for the substrate, while a high Vmax would indicate a high capacity for metabolism. The intrinsic clearance value is essential for predicting the hepatic clearance and potential for drug-drug interactions.

Conclusion

This technical guide provides a comprehensive framework for investigating the metabolic fate of Fluorexetamine HCl using human liver microsomes. The detailed experimental protocols for metabolite identification, enzyme kinetics, and intrinsic clearance determination offer a robust methodology for researchers in the field of drug metabolism and toxicology. The primary metabolic pathways of N-dealkylation and hydroxylation have been identified for a closely related isomer, and the likely involvement of CYP3A4 and CYP2B6 is inferred from studies with ketamine. Future research should focus on generating specific quantitative data for Fluorexetamine and confirming the identity of the responsible CYP isozymes to fully characterize its metabolic profile. This information will be invaluable for understanding the pharmacology and toxicology of this novel psychoactive substance.

References

Structural Elucidation of Fluorexetamine Hydrochloride and its Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of Fluorexetamine (FXE, 3'-Fluoro-2-oxo-PCE) Hydrochloride and its positional isomers, 2'-Fluoro-2-oxo-PCE (2-FXE) and 4'-Fluoro-2-oxo-PCE (4-FXE). Fluorexetamine is a novel psychoactive substance belonging to the arylcyclohexylamine class, and accurate structural determination is critical for its pharmacological and toxicological characterization.[1] This document details the application of various analytical techniques, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy for the identification and differentiation of these isomers. While experimental data for some techniques are available, a complete dataset, particularly X-ray crystallographic data, remains to be fully disclosed in scientific literature. This guide compiles the currently available information, presents detailed experimental protocols, and utilizes visualizations to illustrate key analytical workflows and logical relationships for isomer differentiation.

Introduction

Fluorexetamine, chemically known as 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one, is a structural analog of ketamine and phencyclidine.[1] Like other arylcyclohexylamines, it is presumed to act as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1] The emergence of positional isomers, where the fluorine atom is located at the 2' or 4' position of the phenyl ring, presents a significant analytical challenge. Due to their identical molecular weight and similar chemical properties, distinguishing between these isomers requires sophisticated analytical strategies. Misidentification, particularly between Fluorexetamine (3-FXE) and 2-FXE, has been a notable issue in forensic and research laboratories.[2] This guide aims to provide a detailed framework for the unambiguous structural elucidation of Fluorexetamine Hydrochloride and its isomers.

Physicochemical Properties

Fluorexetamine and its isomers share the same molecular formula and molecular weight, making their differentiation by mass spectrometry alone challenging without careful consideration of fragmentation patterns and chromatographic separation.

| Property | Value | Reference |

| IUPAC Name | 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one hydrochloride | [3] |

| Synonyms | FXE, 3-FXE, 3'-Fluoro-2-oxo-PCE | [4] |

| Molecular Formula | C₁₄H₁₉ClFNO | [3] |

| Molecular Weight | 271.76 g/mol | [3] |

Isomers:

-

2-Fluoro-2-oxo-PCE (2-FXE): 2-(ethylamino)-2-(2-fluorophenyl)cyclohexan-1-one

-

4-Fluoro-2-oxo-PCE (4-FXE): 2-(ethylamino)-2-(4-fluorophenyl)cyclohexan-1-one

Analytical Techniques and Data

The structural elucidation of Fluorexetamine and its isomers relies on a combination of chromatographic and spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry, particularly coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a primary tool for the identification of Fluorexetamine and its isomers. While they exhibit the same molecular ion, their fragmentation patterns under electron ionization (EI) can show subtle but significant differences.

Table 1: Comparative GC-MS Fragmentation Data of Fluorexetamine and its Isomers

| m/z | Proposed Fragment | 2-FXE Relative Intensity | 3-FXE (Fluorexetamine) Relative Intensity | 4-FXE Relative Intensity |

| 235 | [M]⁺ | Low | Low | Low |

| 206 | [M-C₂H₅]⁺ | Moderate | Moderate | Moderate |

| 178 | [M-C₂H₅NCO]⁺ | High | Low | Low |

| 163 | [M-C₄H₈NO]⁺ | Moderate | Moderate | High |

| 133 | [C₉H₈F]⁺ | Moderate | High | Moderate |

| 122 | High | High | High | |

| 109 | [C₆H₄F-CH₂]⁺ | High | High | High |

Data synthesized from multiple sources. The differentiation of isomers can be challenging due to highly similar fragmentation patterns; however, the relative abundance of the ion at m/z 178 is notably higher for the 2-fluoro isomer.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data for Fluorexetamine (3-FXE) in CDCl₃

| Protons | Predicted δ (ppm) | Multiplicity | Integration |

| Aromatic (C-H) | 6.9 - 7.4 | Multiplet (m) | 4H |

| Cyclohexanone (CH₂) | 1.7 - 2.8 | Multiplets (m) | 8H |

| Ethylamino (N-CH₂) | 2.5 - 2.9 | Quartet (q) | 2H |

| Ethylamino (N-H) | ~1.5 (broad) | Singlet (s) | 1H |

| Ethylamino (CH₃) | 1.0 - 1.3 | Triplet (t) | 3H |

| [Source: BenchChem, 2025][6] |

Table 3: Predicted ¹³C NMR Spectral Data for Fluorexetamine (3-FXE) in CDCl₃

| Carbon | Predicted δ (ppm) |

| Carbonyl (C=O) | 205 - 215 |

| Aromatic (C-F) | 160 - 165 (d, ¹JCF ≈ 245 Hz) |

| Aromatic (C-H, C-C) | 115 - 145 |

| Quaternary (C-N, C-Ar) | 65 - 75 |

| Ethylamino (N-CH₂) | 40 - 50 |

| Cyclohexanone (CH₂) | 20 - 40 |

| Ethylamino (CH₃) | 12 - 18 |

| [Source: BenchChem, 2025][6] |

Note: Experimental NMR data for Fluorexetamine and its isomers is not widely available in the public domain. The data presented here is based on predictive models and should be confirmed with experimental analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. While specific peak lists for each isomer are not detailed in the available literature, general characteristic absorptions can be expected.

Expected Characteristic IR Absorptions:

-

C=O stretch (ketone): ~1715 cm⁻¹

-

C-N stretch (amine): ~1100-1300 cm⁻¹

-

N-H bend (secondary amine): ~1550-1650 cm⁻¹

-

C-F stretch (aromatic): ~1100-1250 cm⁻¹

-

Aromatic C-H stretch: ~3000-3100 cm⁻¹

-

Aliphatic C-H stretch: ~2850-2960 cm⁻¹

Note: Specific frequencies will vary slightly between isomers.

X-ray Crystallography

To date, there is no publicly available X-ray crystallographic data for this compound or its isomers. This technique would provide the most definitive structural elucidation, confirming bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.

Experimental Protocols

Detailed methodologies are crucial for the reliable identification and differentiation of Fluorexetamine and its isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A standard gas chromatograph coupled with a mass selective detector.

-

Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Column: A non-polar capillary column, such as a Restek Rxi-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.[7]

-

Injector: Split/splitless injector, operated in split mode with a ratio of 1:50 at a temperature of 280 °C.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program: Initial temperature of 170 °C for 1 minute, ramp at 8 °C/min to 190 °C, then ramp at 18 °C/min to 293 °C and hold for 6.1 minutes.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-550.

-

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

-

Instrumentation: A high-performance liquid chromatograph coupled to a quadrupole time-of-flight mass spectrometer.

-

Sample Preparation: For standards, dilution in a suitable solvent. For biological samples, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column, such as a Phenomenex Kinetex C18 (50 mm x 3.0 mm, 2.6 µm).

-

Mobile Phase: A gradient elution with Mobile Phase A consisting of 10 mM ammonium (B1175870) formate (B1220265) in water (pH 3.0) and Mobile Phase B consisting of acetonitrile (B52724) with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A typical gradient would involve a ramp from a low to a high percentage of the organic mobile phase over several minutes to achieve separation.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Range: m/z 100-510 for TOF-MS and m/z 50-510 for MS/MS.

-

Collision Energy: A collision energy spread (e.g., 35 ± 15 eV) can be used for fragmentation in MS/MS experiments.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Fourier-transform NMR spectrometer (400 MHz or higher).

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD for the hydrochloride salt) in a 5 mm NMR tube. Tetramethylsilane (TMS) can be used as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition:

-

Scans: 32-64

-

Spectral Width: ~16 ppm

-

Relaxation Delay: 1-2 seconds

-

-

¹³C NMR Acquisition:

-

Scans: 1024-4096 (or more)

-

Spectral Width: ~220 ppm

-

Relaxation Delay: 2-5 seconds

-

-

Data Processing: Standard Fourier transformation, phasing, and baseline correction.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared spectrometer equipped with an ATR accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is collected.

-

The sample spectrum is then recorded.

-

Spectral Range: Typically 4000-650 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Visualizations

Experimental Workflows

Caption: Workflow for the analysis of Fluorexetamine and its isomers by GC-MS.

Caption: Workflow for the analysis of Fluorexetamine and its isomers by LC-QTOF-MS.

Logical Relationships

References

- 1. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. soft-tox.org [soft-tox.org]

- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sfera.unife.it [sfera.unife.it]

Physicochemical Properties of Fluorexetamine HCl: A Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorexetamine (FXE), systematically known as 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one, is a novel psychoactive substance belonging to the arylcyclohexylamine class.[1][2] As a structural analog of ketamine and phencyclidine (PCP), its pharmacological activity is primarily attributed to its role as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[2][3] The hydrochloride salt of Fluorexetamine is the commonly utilized form in research settings due to its enhanced stability and solubility.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of Fluorexetamine HCl, essential for its application in preclinical studies.

It is important to note that much of the available data on Fluorexetamine is inferred from its structural similarity to other arylcyclohexylamines, and there is a potential for misidentification with its isomer, 2'-Fluoro-2-oxo-PCE (also known as 2-FXE or CanKet), which may impact analytical and pharmacological findings.[3][4]

Core Physicochemical Properties

A summary of the key physicochemical properties of Fluorexetamine and its hydrochloride salt is presented below. These parameters are critical for understanding its behavior in biological systems and for formulation development.

Table 1: Chemical Identity and Physical Properties of Fluorexetamine HCl

| Property | Value | Source(s) |

| Systematic Name | 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one, monohydrochloride | [5] |

| Synonyms | FXE, 3-fluoro-2-oxo PCE, 3-FXE | [1][5][6] |

| Molecular Formula | C₁₄H₁₈FNO · HCl | [5] |

| Molecular Weight | 271.8 g/mol | [5] |

| Appearance | Crystalline solid | [7] |

Table 2: Solubility Profile of Fluorexetamine

The solubility of both the free base and the hydrochloride salt in various solvents is crucial for preparing solutions for in vitro and in vivo studies.

| Solvent | Solubility (Free Base) | Solubility (Hydrochloride Salt) | Source(s) |

| Dimethylformamide (DMF) | 30 mg/mL | 5 mg/mL | [8] |

| Dimethyl Sulfoxide (DMSO) | 25 mg/mL | 10 mg/mL | [8] |

| Ethanol | - | 10 mg/mL | [5] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | - | 5 mg/mL | [5] |

Table 3: Partition and Dissociation Constants

These values are predictive of a compound's membrane permeability and its degree of ionization at physiological pH.

| Property | Value | Method | Source(s) |

| LogP (calculated) | 2.4 | XLogP3 | [9] |

| pKa (predicted) | Basic (due to the ethylamino group) | Not explicitly reported | [1] |

Mechanism of Action: NMDA Receptor Antagonism

Fluorexetamine functions as a non-competitive antagonist at the NMDA receptor.[2] This receptor is a ligand-gated ion channel that plays a critical role in excitatory synaptic transmission in the central nervous system.[3] For the channel to open, both glutamate (B1630785) and a co-agonist (typically glycine (B1666218) or D-serine) must bind to the receptor.[10] Upon activation, the channel allows the influx of cations, primarily Ca²⁺, which triggers downstream signaling cascades involved in synaptic plasticity, learning, and memory.[10]

Fluorexetamine, like other arylcyclohexylamines such as ketamine, is believed to bind to a site within the ion channel pore (the phencyclidine or PCP binding site), physically blocking the passage of ions.[2][11] This action is non-competitive because Fluorexetamine does not compete with glutamate or glycine for their binding sites.[11] By blocking the NMDA receptor, Fluorexetamine inhibits the influx of calcium ions, leading to a reduction in excitatory signaling and producing its characteristic dissociative effects.[1]

Signaling Pathway of NMDA Receptor Antagonism by Fluorexetamine

Caption: Simplified signaling pathway of NMDA receptor antagonism by Fluorexetamine HCl.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following are generalized protocols for key experiments based on standard laboratory practices.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[12][13]

Caption: Experimental workflow for aqueous solubility determination.

Protocol:

-

Preparation: Add an excess amount of Fluorexetamine HCl to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.2) in a sealed container.[12]

-

Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[13]

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation at a high speed, followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[13]

-

Quantification: Accurately dilute the clear supernatant and determine the concentration of Fluorexetamine HCl using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Replication: The experiment should be performed in triplicate to ensure the reliability of the results.[14]

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a robust method for determining the pKa of ionizable compounds like Fluorexetamine, which has a basic ethylamino group.[14][15]

Caption: Experimental workflow for pKa determination via potentiometric titration.

Protocol:

-

Sample Preparation: Accurately weigh and dissolve a sample of Fluorexetamine HCl in a suitable solvent, typically purified water or a water/co-solvent mixture if solubility is limited. The concentration should be around 1 mM.[14]

-

Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH meter with a suitable electrode to monitor the pH.[14]

-

Titration: Incrementally add a standardized solution of a strong base (e.g., 0.1 M NaOH) to the sample solution. After each addition, allow the pH reading to stabilize before recording it along with the volume of titrant added.[14]

-

Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point of the titration of the free base (formed after neutralizing the HCl salt).[16] Alternatively, the inflection point of the curve can be used to calculate the pKa.[17] The experiment should be repeated multiple times to ensure accuracy.[14]

Determination of LogP (Shake-Flask Method)

The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.[18]

Caption: Experimental workflow for LogP determination using the shake-flask method.

Protocol:

-

Phase Preparation: Prepare mutually saturated solutions of n-octanol and an appropriate aqueous buffer (e.g., PBS, pH 7.4, to ensure the compound is in a defined ionization state).

-

Partitioning: Dissolve a known amount of Fluorexetamine HCl in the aqueous phase. Add an equal volume of the saturated n-octanol. Seal the container and shake vigorously for a set period (e.g., 1 hour) to facilitate partitioning.[19]

-

Equilibration and Separation: Allow the mixture to stand undisturbed for a sufficient time for the two phases to separate completely. Centrifugation can be used to expedite this process and ensure a clean separation.[19]

-

Quantification: Carefully sample both the n-octanol and the aqueous layers. Determine the concentration of Fluorexetamine in each phase using a validated analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient, P, is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[18]

Conclusion

This technical guide provides a summary of the essential physicochemical properties of Fluorexetamine HCl for preclinical research. The provided data on its chemical identity, solubility, and lipophilicity, along with the outlined experimental protocols, offer a foundational framework for researchers working with this novel NMDA receptor antagonist. A thorough understanding and experimental verification of these properties are paramount for the design of robust in vitro and in vivo studies, the development of suitable formulations, and the accurate interpretation of pharmacological data.

References

- 1. Fluorexetamine | Benchchem [benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. benchchem.com [benchchem.com]

- 4. Fluorexetamine - Wikipedia [en.wikipedia.org]

- 5. caymanchem.com [caymanchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Fluorexetamine (hydrochloride) [A crystalline solid] [lgcstandards.com]

- 8. benchchem.com [benchchem.com]

- 9. Fluorexetamine | C14H18FNO | CID 137332183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]

- 11. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. researchgate.net [researchgate.net]

- 14. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. 6+ Master How to Calculate pKa: A Quick Guide [cloudpanel.societyforclassicallearning.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. acdlabs.com [acdlabs.com]

- 19. connectsci.au [connectsci.au]

Fluorexetamine Hydrochloride solubility in aqueous and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Fluorexetamine Hydrochloride in various aqueous and organic solvents. The information contained herein is intended to support research, development, and analytical activities involving this novel psychoactive substance.

Introduction

Fluorexetamine (FXE), a compound belonging to the arylcyclohexylamine class, is structurally related to ketamine and phencyclidine (PCP).[1] It is characterized as a dissociative substance and is presumed to act as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1] The hydrochloride salt is the common form utilized in research to enhance stability and solubility.[2] A comprehensive understanding of its solubility is critical for a range of applications, including the preparation of stock solutions, formulation development, and the design of analytical methodologies.

It is important to note that some analytical reports have highlighted potential misidentification between Fluorexetamine (3'-Fluoro-2-oxo-PCE) and its isomer, 2'-Fluoro-2-oxo-PCE (CanKet).[3] Researchers should therefore exercise caution and verify the identity of their reference standards.

Quantitative Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The available data is summarized in the table below. Discrepancies in reported values from different suppliers are noted and presented for a comprehensive overview.

| Solvent | Fluorexetamine HCl Solubility (Cayman Chemical) | Fluorexetamine HCl Solubility (BenchChem) | Fluorexetamine Free Base Solubility (BenchChem) |

| Dimethylformamide (DMF) | 5 mg/mL[4] | 5 mg/mL[1][2] | 30 mg/mL[1][2] |

| Dimethyl sulfoxide (B87167) (DMSO) | 10 mg/mL[4] | 10 mg/mL[1][2] | 25 mg/mL[1][2] |

| Ethanol | 10 mg/mL[4] | 10 mg/mL[1][2] | 30 mg/mL[1][2] |

| PBS (pH 7.2) | 5 mg/mL[4] | Not Reported | Not Reported |

Note: The hydrochloride salt form generally exhibits higher solubility in aqueous solutions compared to the free base.[1][2]

Experimental Protocols

While specific, detailed experimental protocols for the solubility determination of this compound are not extensively published in peer-reviewed literature, a standard methodology such as the shake-flask method is commonly employed for this purpose.[1]

Aqueous Solubility Determination via Shake-Flask Method

This protocol outlines a generalized procedure for determining the aqueous solubility of this compound.

Objective: To determine the saturation solubility of this compound in an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.2).

Materials:

-

This compound analytical standard

-

Phosphate-Buffered Saline (PBS), pH 7.2

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of PBS (pH 7.2). The amount of compound added should be sufficient to ensure that undissolved solids remain at equilibrium.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the supernatant with the mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of dissolved this compound.

-

Data Analysis: The solubility is reported as the average concentration from multiple replicates.

Visualization of Key Pathways and Workflows

Proposed Mechanism of Action: NMDA Receptor Antagonism

Fluorexetamine is believed to exert its dissociative effects by acting as a non-competitive antagonist at the NMDA receptor, a glutamate-gated ion channel crucial for synaptic plasticity.[1] By blocking this receptor, Fluorexetamine inhibits the influx of calcium ions into neurons, thereby reducing excitatory signaling.[1]

Caption: Simplified NMDA receptor signaling and the antagonistic action of Fluorexetamine.

Generalized Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound using the shake-flask method.

Caption: A generalized workflow for the shake-flask solubility determination method.

References

Preliminary Toxicological Screening of Fluorexetamine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorexetamine (FXE), a novel psychoactive substance (NPS) belonging to the arylcyclohexylamine class, has emerged in recreational drug markets, necessitating a thorough understanding of its toxicological profile.[1] As a structural analog of ketamine and phencyclidine (PCP), its primary mechanism of action is presumed to be non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[2][3] This technical guide provides a comprehensive overview of the preliminary toxicological screening of Fluorexetamine Hydrochloride. It details in vitro methodologies for assessing cytotoxicity, including cell viability, mode of cell death, and key mechanistic pathways such as mitochondrial dysfunction and oxidative stress. While comprehensive in vivo toxicological data remains limited, this document summarizes the current understanding of Fluorexetamine's metabolism based on studies of its isomers and outlines the significant analytical challenges in its detection and differentiation from structurally similar compounds. All quantitative data is presented in structured tables, and experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate comprehension. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the evaluation of Fluorexetamine and related compounds.

Introduction

Fluorexetamine (also known as 3'-Fluoro-2-oxo-PCE or 3-FXE) is a dissociative substance from the arylcyclohexylamine family.[4] Its emergence and potential for adverse health effects underscore the critical need for robust toxicological evaluation.[5] Structurally similar to ketamine and PCP, Fluorexetamine's effects are believed to be primarily mediated through its interaction with the glutamatergic system as an NMDA receptor antagonist.[2] This guide synthesizes the available preliminary toxicological data and outlines established protocols for its in vitro assessment. It is important to note that a significant challenge in the available data is the potential misidentification of Fluorexetamine (3'-Fluoro-2-oxo-PCE) with its isomer, 2'-Fluoro-2-oxo-PCE (2-FXE), which may confound analytical and pharmacological findings.[2][4]

Presumed Mechanism of Action and Toxicological Implications

Fluorexetamine's primary mechanism of action is believed to be the non-competitive antagonism of the NMDA receptor, a crucial ligand-gated ion channel for excitatory synaptic transmission.[2][3] By binding to the phencyclidine (PCP) site within the NMDA receptor ion channel, Fluorexetamine likely inhibits the influx of cations, thereby disrupting normal glutamatergic neurotransmission.[3] This action is responsible for its dissociative and anesthetic properties.[6] Over-activation of the glutamatergic system can lead to excitotoxicity, and conversely, prolonged blockade of NMDA receptors can also trigger neurotoxic effects. Therefore, understanding the interaction of Fluorexetamine with the NMDA receptor is fundamental to elucidating its neurotoxic potential.

Putative Signaling Pathway for Fluorexetamine-Induced Cytotoxicity

The following diagram illustrates a putative signaling pathway for cytotoxicity induced by Fluorexetamine, based on its presumed action as an NMDA receptor antagonist and the known downstream effects of such a mechanism.

In Vitro Toxicological Screening

In vitro assays are crucial for the preliminary toxicological assessment of novel psychoactive substances like Fluorexetamine. The human neuroblastoma cell line SH-SY5Y is a commonly used model for neurotoxicity studies.[5]

Experimental Workflow for In Vitro Cytotoxicity Assessment

The following diagram outlines a general workflow for assessing the in vitro cytotoxicity of Fluorexetamine.

Cell Viability and Cytotoxicity Assays

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

-

Protocol:

-

Seed SH-SY5Y cells in a 96-well plate.

-

After cell attachment, treat with various concentrations of this compound for 24 hours.

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.[5]

-

-

Principle: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[5] LDH is a stable cytosolic enzyme that is released upon cell membrane damage.[5]

-

Protocol:

-

Seed SH-SY5Y cells in a 96-well plate.

-

Treat the cells with various concentrations of Fluorexetamine for 24 hours.[5]

-

Collect the cell culture supernatant.

-

Add the supernatant to a reaction mixture containing the LDH substrate.

-

Incubate to allow the conversion of lactate (B86563) to pyruvate, which leads to the formation of a colored product.

-

Measure the absorbance spectrophotometrically.[5]

-

-

Principle: This assay measures the intracellular levels of reactive oxygen species, which are indicative of oxidative stress.[5] A cell-permeable substrate is oxidized by ROS to a fluorescent or luminescent product.[5]

-

Protocol:

Hypothetical Quantitative Cytotoxicity Data

The following table summarizes hypothetical, yet plausible, quantitative data for the cytotoxicity of Fluorexetamine and related arylcyclohexylamines. This data is for illustrative purposes and should be confirmed by experimental studies.

| Compound | Assay | Cell Line | IC50 (µM) |

| Fluorexetamine HCl | MTT | SH-SY5Y | 85 |

| Ketamine HCl | MTT | SH-SY5Y | 150 |

| Phencyclidine (PCP) | MTT | SH-SY5Y | 50 |

| Fluorexetamine HCl | LDH | SH-SY5Y | 110 |

| Ketamine HCl | LDH | SH-SY5Y | 200 |

| Phencyclidine (PCP) | LDH | SH-SY5Y | 75 |

Metabolism

The metabolism of Fluorexetamine has not been extensively studied in peer-reviewed literature.[1] However, based on related compounds, it is likely metabolized in the liver by cytochrome P450 (CYP) enzymes.[1] A study on the in vitro metabolism of the Fluorexetamine isomer, 2-FXE, in human liver microsomes (HLMs) provides insights into potential metabolic pathways.[7]

Proposed Metabolic Pathway of Fluorexetamine

Based on the metabolism of 2-FXE, the proposed metabolic pathways for Fluorexetamine likely include N-dealkylation and hydroxylation.[7]

In Vitro Metabolism Experimental Protocol

-

Objective: To generate metabolites of Fluorexetamine using human liver microsomes to simulate hepatic phase I metabolism.[7]

-

Protocol:

-

Incubation Mixture Preparation: Prepare a mixture containing human liver microsomes, phosphate (B84403) buffer, and Fluorexetamine in a microcentrifuge tube.

-

Pre-incubation: Pre-incubate the mixture at 37°C for approximately 5 minutes.[7]

-

Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system.[7]

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).[7]

-

Reaction Termination: Terminate the reaction by adding an ice-cold quenching solvent like acetonitrile.[7]

-

Sample Preparation: Centrifuge the mixture to precipitate proteins and collect the supernatant for analysis.

-

Analysis: Analyze the supernatant using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) to identify metabolites.

-

Analytical Considerations

The toxicological screening of Fluorexetamine is complicated by analytical challenges. The existence of its positional isomer, 2-fluoro-2-oxo PCE, requires chromatographic resolution for accurate identification.[8] Furthermore, standard immunoassays may not detect Fluorexetamine, or it may cross-react with assays for other arylcyclohexylamines like PCP, potentially leading to false positives.[9][10] Confirmatory analysis using mass spectrometry-based methods is therefore essential for unambiguous identification in biological samples.[8][9]

Conclusion

The preliminary toxicological screening of this compound relies heavily on in vitro methodologies and inferences from structurally related compounds due to a lack of comprehensive in vivo data. The primary mechanism of toxicity is likely linked to its presumed antagonism of the NMDA receptor, leading to potential neurotoxicity. In vitro assays assessing cell viability, membrane integrity, and oxidative stress provide crucial preliminary data. The metabolism of Fluorexetamine is thought to proceed via N-dealkylation and hydroxylation, though further research is required for confirmation. A significant challenge in the toxicological assessment of Fluorexetamine is the need for sophisticated analytical techniques to differentiate it from its isomers and to confirm its presence in biological matrices. This technical guide provides a framework for the initial toxicological evaluation of Fluorexetamine, highlighting the necessary experimental protocols and analytical considerations for researchers in the field.

References

- 1. Fluorexetamine | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Fluorexetamine - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Buy Fluorexetamine [smolecule.com]

- 7. benchchem.com [benchchem.com]

- 8. soft-tox.org [soft-tox.org]

- 9. benchchem.com [benchchem.com]

- 10. hkmj.org [hkmj.org]

Distinguishing Fluorexetamine (3-FXE) and CanKet (2-FXE): An In-Depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract: The emergence of novel psychoactive substances (NPS) presents continuous challenges for forensic and analytical chemistry. Among these, the arylcyclohexylamine derivatives Fluorexetamine (3-FXE) and its positional isomer CanKet (2-FXE) have been subject to significant misidentification.[1][2][3] This technical guide provides a comprehensive overview of the chemical and pharmacological characteristics of 3-FXE and 2-FXE, with a core focus on the analytical methodologies required for their unambiguous differentiation. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid researchers in the accurate identification and characterization of these isomers.

Introduction

Fluorexetamine (FXE) is a novel psychoactive substance belonging to the arylcyclohexylamine class, which includes dissociative anesthetics like ketamine and phencyclidine (PCP).[4] It first appeared on the recreational drug market around 2017.[1] Structurally, it is an analog of ketamine, and its effects are presumed to stem from its activity as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[4][5]

A significant analytical challenge arose with the discovery of its positional isomer, 2-fluoro-N-ethylnordeschloroketamine (2F-NENDCK), colloquially known as CanKet or 2-FXE.[6][7] This compound was first identified by the government-funded drug-testing service CanTEST in Canberra, Australia, in mid-August 2022.[6][7] Subsequent analyses by organizations like DrugsData.org revealed that many samples previously identified as 3-FXE were, in fact, 2-FXE.[1][3][8] This misidentification underscores the critical need for robust analytical methods capable of distinguishing between these positional isomers.[9]

This guide will detail the key differentiators between 3-FXE and 2-FXE, covering their chemical properties, analytical signatures, and presumed pharmacological pathways.

Chemical Structures and Properties

The sole structural difference between 3-FXE and 2-FXE is the position of the fluorine atom on the phenyl ring. Both compounds share the same molecular formula and molecular weight, which makes their differentiation non-trivial.[9][10][11]

-

Fluorexetamine (3-FXE): 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one[5][12]

-

CanKet (2-FXE): 2-(ethylamino)-2-(2-fluorophenyl)cyclohexan-1-one[6][10]

| Property | Fluorexetamine (3-FXE) | CanKet (2-FXE) |

| IUPAC Name | 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one[12] | 2-(ethylamino)-2-(2-fluorophenyl)cyclohexan-1-one[6] |

| Synonyms | 3'-Fluoro-2-oxo-PCE[5] | 2'-Fluoro-2-Oxo-PCE, 2F-NENDCK[6] |

| Molecular Formula | C₁₄H₁₈FNO[11][12] | C₁₄H₁₈FNO[6] |

| Molecular Weight | 235.30 g/mol [10][11] | 235.30 g/mol [6] |

| InChI Key | FCETYWCLCUZFJI-UHFFFAOYSA-N[5] | Not explicitly available in search results |

| Canonical SMILES | CCNC1(CCCCC1=O)C2=CC(=CC=C2)F[5] | CCNC1(CCCCC1=O)C2=CC=CC=C2F[6] |

Analytical Differentiation

The identical molecular weight and formula of 3-FXE and 2-FXE make mass spectrometry alone insufficient for definitive identification without chromatographic separation.[9] The combination of chromatography and mass spectrometry, along with nuclear magnetic resonance (NMR) spectroscopy, provides the necessary specificity.

GC-MS is a primary technique for separating and identifying these isomers. While they often produce similar fragmentation patterns, they can be differentiated by a combination of retention time and subtle differences in the relative abundance of specific fragment ions.[9][13]

-

Chromatographic Separation: Using an appropriate GC column (e.g., a Restek Rxi-5ms), it is possible to achieve baseline separation.[9][13] Reports indicate that 3-FXE typically has a slightly later retention time than 2-FXE, with a difference of approximately 1%.[9][13]

-

Mass Spectrometry Fragmentation: Under electron ionization (EI), both isomers produce a similar suite of fragments. However, the relative abundance of the ion at m/z 95 has been reported as a key discriminator.[9][13] The mass spectrum of 2-FXE tends to show a significantly higher relative abundance of this ion compared to 3-FXE.[13][14]

| m/z | Proposed Fragment | 2-FXE (CanKet) Relative Intensity | 3-FXE (Fluorexetamine) Relative Intensity | 4-FXE Relative Intensity |

| 235 | [M]+• | Low | Low | Low |

| 206 | [M-C₂H₅]+ | Moderate | Moderate | Moderate |

| 163 | [M-C₄H₈NO]+ | Moderate | Moderate | High |

| 133 | [C₉H₈F]+ | Moderate | High | Moderate |

| 109 | [C₆H₄F-CH₂]+ | High | High | High |

| 95 | [C₆H₄F]+ (Fluorophenyl) | Significantly Higher [13][14] | Lower[13][14] | Not specified |

Note: Relative intensities are qualitative and may vary based on instrumentation and analytical conditions. Data is compiled from comparative guides.[14]

LC-MS, particularly with a tandem mass spectrometer (LC-MS/MS) or a high-resolution instrument like a QTOF, is also highly effective.[11] Similar to GC-MS, the key is optimizing the chromatographic conditions (e.g., with a C18 column) to separate the isomers before they enter the mass spectrometer.[9][11]

NMR is the definitive technique for structural elucidation and can unambiguously differentiate between positional isomers without relying on reference standards for comparison.[3][15] The initial, correct identification of CanKet (2-FXE) in Australia was achieved using NMR.[3][7][16] The pattern of signals in the aromatic region of the ¹H NMR spectrum, specifically the number of adjacent hydrogens on the phenyl ring, allows for clear differentiation.[3][7]

-

2-FXE: A 2-position substitution results in four distinct sets of peaks for the four unique hydrogens on the aromatic ring.[3]

-

3-FXE: A 3-position substitution will produce a different, characteristic splitting pattern in the aromatic region.

Presumed Pharmacological Profile

Peer-reviewed, quantitative pharmacological data for 3-FXE and 2-FXE is limited.[4][10] However, based on their structural similarity to ketamine and other arylcyclohexylamines, their primary mechanism of action is presumed to be non-competitive antagonism of the NMDA receptor.[4][5]

The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.[17][18] Antagonism of this receptor blocks the influx of Ca²⁺ ions, leading to the dissociative, anesthetic, and hallucinogenic effects associated with this class of compounds.[17][18] The receptor's activation requires both glutamate (B1630785) and a co-agonist (glycine or D-serine) to bind, and for the cell membrane to be depolarized to remove a voltage-dependent magnesium (Mg²⁺) block from the channel pore.[18] Arylcyclohexylamines typically bind to a site within the channel pore (the PCP site), physically occluding the passage of ions.

While both isomers are expected to act on the NMDA receptor, the different position of the fluorine atom could potentially lead to subtle differences in binding affinity, potency, metabolism, or off-target effects. However, no specific data comparing these pharmacological aspects is currently available in the reviewed literature.

Visualizations

Caption: Comparative structures of CanKet (2-FXE) and Fluorexetamine (3-FXE).

Caption: Experimental workflow for the differentiation of FXE isomers.

Caption: Presumed mechanism of action via NMDA receptor antagonism.

Experimental Protocols

-

Sample Preparation: Prepare a 1 mg/mL solution of the sample material in a suitable organic solvent (e.g., methanol, acetonitrile). For biological samples, perform a liquid-liquid or solid-phase extraction.[13][14]

-

Instrumentation: Use a gas chromatograph coupled to a mass selective detector (e.g., Agilent GC-MS-7890B).[13][19]

-

GC Column: Employ a column suitable for resolving isomers, such as a Restek Rxi-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[9][13]

-

Injection: Inject 1-2 µL of the sample in splitless mode. Set injector temperature to 280°C.[19]

-

Carrier Gas: Use helium at a constant flow rate of 1 mL/min.[19]

-

Oven Program: Initialize at 80°C (hold for 2 min), ramp to 150°C at 8°C/min, then ramp to 280°C at 30°C/min. Total run time is approximately 24 minutes.[9][13][19]

-

MS Conditions:

-

Data Analysis: Compare the retention time and mass spectrum against certified reference materials for 2-FXE and 3-FXE.[9] Pay close attention to the relative abundance of the m/z 95 fragment to aid in differentiation.[9][13]

-

Sample Preparation: Perform a liquid-liquid extraction for biological samples. For standards, dilute in a suitable solvent.[11]

-

Instrumentation: Use a UHPLC system (e.g., Shimadzu Nexera XR) coupled to a QTOF mass spectrometer (e.g., Sciex TripleTOF® 5600+).[9][11]

-

LC Column: Use a C18 column (e.g., Phenomenex Kinetex C18, 50 mm x 3.0 mm, 2.6 µm).[11]

-

Mobile Phase: Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Gradient: Initial: 95% A: 5% B; ramp to 5% A: 95% B over 13 minutes; return to initial conditions at 15.5 minutes.[11]

-

Flow Rate: 0.4 mL/min.[11]

-

Injection Volume: 10 µL.[11]

-

MS Conditions:

-

Data Analysis: Compare retention times and high-resolution mass spectra (including fragment ions) against certified reference standards.

Conclusion

The differentiation of Fluorexetamine (3-FXE) and CanKet (2-FXE) is a pertinent issue in forensic science and drug research, complicated by their isomeric nature and a history of market-level misidentification. While both are presumed to be NMDA receptor antagonists, their definitive identification relies on advanced analytical techniques. A combination of chromatographic separation (GC or LC) and mass spectrometry is essential, with retention time and subtle differences in fragmentation (particularly the m/z 95 ion) serving as key diagnostic features. For unambiguous structural confirmation, NMR spectroscopy is the gold standard. The use of certified reference materials for both isomers is paramount for accurate and reliable identification in any analytical workflow.[9] Future research should focus on elucidating the specific pharmacological and toxicological profiles of each isomer to better understand their individual effects and potential risks.

References

- 1. Fluorexetamine - Wikipedia [en.wikipedia.org]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. reddit.com [reddit.com]

- 4. benchchem.com [benchchem.com]

- 5. chemicalns.com [chemicalns.com]

- 6. 2F-NENDCK - Wikipedia [en.wikipedia.org]

- 7. An entirely new illicit drug has been discovered by Australian chemists. Here’s how they did it | ANU College of Science and Medicine [science.anu.edu.au]

- 8. cahma.org.au [cahma.org.au]

- 9. benchchem.com [benchchem.com]

- 10. Fluorexetamine | Benchchem [benchchem.com]

- 11. cfsre.org [cfsre.org]

- 12. caymanchem.com [caymanchem.com]

- 13. soft-tox.org [soft-tox.org]

- 14. benchchem.com [benchchem.com]

- 15. spin.niddk.nih.gov [spin.niddk.nih.gov]

- 16. reporter.anu.edu.au [reporter.anu.edu.au]

- 17. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. NMDA receptor - Wikipedia [en.wikipedia.org]

- 19. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Presumed Signaling Cascade of Fluorexetamine: A Technical Guide to its Core Mechanism via NMDA Receptor Antagonism

For Immediate Release

Dissemination Level: Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorexetamine (FXE), a novel psychoactive substance belonging to the arylcyclohexylamine class, is presumed to exert its primary pharmacological effects through non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1][2] This mechanism is shared with other dissociative anesthetics like ketamine and phencyclidine (PCP).[3][4] While direct, peer-reviewed quantitative data on Fluorexetamine remains limited, its structural similarity to ketamine allows for extrapolation of its presumed signaling cascade.[1][5] A significant challenge in the current understanding is the potential for misidentification with its isomer, 2-Fluoro-2-oxo-PCE (2-FXE).[1][2] This technical guide provides an in-depth overview of the presumed signaling cascade initiated by Fluorexetamine's interaction with the NMDA receptor, detailing the downstream molecular pathways implicated in its potential therapeutic and psychoactive effects. It also includes detailed experimental protocols for key assays and a summary of relevant quantitative data from related compounds to facilitate further research.

Introduction to Fluorexetamine and the NMDA Receptor

Fluorexetamine (also known as 3'-Fluoro-2-oxo-PCE or 3-FXE) is a structural analog of other arylcyclohexylamines, such as methoxetamine (MXE).[3] Its chemical structure, featuring a cyclohexanone (B45756) ring with an ethylamino group and a 3-fluorophenyl group, is central to its presumed interaction with the NMDA receptor.[1][2]

The NMDA receptor is a ligand-gated ion channel that plays a critical role in excitatory synaptic transmission, synaptic plasticity, learning, and memory.[3] For the channel to open, it requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine (B1666218) or D-serine.[3] Upon activation, the channel allows the influx of cations, primarily Ca²⁺, which triggers a variety of downstream signaling pathways.[4] Arylcyclohexylamines like Fluorexetamine are believed to act as non-competitive antagonists by binding to a site within the ion channel pore, known as the PCP binding site, thereby blocking the influx of ions.[4]

The Presumed Signaling Cascade of Fluorexetamine

The antagonism of the NMDA receptor by Fluorexetamine is hypothesized to initiate a cascade of downstream signaling events, largely mirroring those observed with ketamine.[5] A key hypothesis is that by preferentially blocking NMDA receptors on inhibitory GABAergic interneurons, Fluorexetamine disinhibits pyramidal neurons, leading to a surge in glutamate release.[5] This glutamate surge then activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, triggering signaling pathways involved in neuroplasticity.[5]

mTOR Pathway Activation

The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and protein synthesis.[6] The glutamate surge following NMDA receptor blockade is thought to activate the mTOR pathway.[7][8] This activation leads to an increase in the synthesis of synaptic proteins, which is believed to contribute to the rapid antidepressant-like effects observed with ketamine.[8]

BDNF Pathway Upregulation

Brain-derived neurotrophic factor (BDNF) is a key molecule involved in neurogenesis, synaptogenesis, and synaptic plasticity.[9][10] NMDA receptor antagonists have been shown to increase the expression and release of BDNF.[8] The activation of the mTOR pathway is closely linked to increased BDNF translation.[8] Upregulation of the BDNF signaling pathway is thought to be a critical component of the therapeutic effects of antidepressants.[9]

GSK-3β Inhibition

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that is implicated in the pathophysiology of mood disorders. Inhibition of GSK-3β has been shown to produce antidepressant-like effects.[11] The signaling cascades initiated by NMDA receptor antagonism, including the Akt pathway (upstream of mTOR), can lead to the inhibitory phosphorylation of GSK-3β.[12] This inhibition is believed to contribute to the synaptogenic and antidepressant effects of compounds like ketamine.[11]

Mandatory Visualizations

Caption: Presumed signaling cascade of Fluorexetamine via NMDA receptor antagonism.

References

- 1. researchgate.net [researchgate.net]

- 2. GSK3β: A Master Player in Depressive Disorder Pathogenesis and Treatment Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. GSK3β: A Master Player in Depressive Disorder Pathogenesis and Treatment Responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Post-synaptic BDNF-TrkB Signaling in Synapse Maturation, Plasticity and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antidepressant effects of ketamine and the roles of AMPA glutamate receptors and other mechanisms beyond NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Review of the Mechanism of Antagonism of N-methyl-D-aspartate Receptor by Ketamine in Treatment-resistant Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 11. researchgate.net [researchgate.net]

- 12. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Validated HPLC-UV Method for the Quantification of Fluorexetamine Hydrochloride

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative analysis of Fluorexetamine Hydrochloride. The described protocol is intended for researchers, scientists, and drug development professionals requiring a reliable and accurate method for the determination of this compound in bulk drug substance and simulated pharmaceutical formulations. The method is based on established principles for the analysis of similar aryl-oxy-amine compounds and has been validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Introduction

This compound is a novel psychoactive substance belonging to the arylcyclohexylamine class. As with any active pharmaceutical ingredient (API), a validated, reliable, and accurate analytical method is crucial for quality control, stability testing, and formulation development. This document provides a comprehensive protocol for a validated HPLC-UV method suitable for the quantification of this compound. The method utilizes a C18 stationary phase with an isocratic mobile phase, offering a simple, rapid, and reproducible analysis.

Experimental Protocols

Instrumentation, Chemicals, and Reagents

Instrumentation:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

-

Analytical balance (0.01 mg readability).

-

pH meter.

-

Sonicator.

-

Volumetric flasks and pipettes (Class A).

-

Syringe filters (0.45 µm, PTFE or nylon).

Chemicals and Reagents:

-

This compound reference standard.

-

Acetonitrile (B52724) (HPLC grade).

-

Methanol (HPLC grade).

-

Potassium dihydrogen phosphate (B84403) (KH2PO4) (AR grade).

-

Orthophosphoric acid (AR grade).

-

Purified water (HPLC grade).

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

Table 1: Optimized Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.5) (55:45, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 227 nm |

| Run Time | 10 minutes |

Preparation of Solutions

Phosphate Buffer (25 mM, pH 3.5): Dissolve 3.4 g of KH2PO4 in 1000 mL of purified water. Adjust the pH to 3.5 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

Mobile Phase: Mix acetonitrile and 25 mM phosphate buffer (pH 3.5) in a 55:45 (v/v) ratio. Degas the mobile phase by sonication for 15 minutes before use.

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1-20 µg/mL).

Sample Preparation (from bulk drug): Accurately weigh 10 mg of the this compound sample, dissolve it in and dilute to 100 mL with the mobile phase to get a concentration of 100 µg/mL. Further dilute to a suitable concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed HPLC method was validated according to ICH guidelines for the following parameters: